Pyrrolo[3,4-c]pyrazole-5(1H)-carboxylic acid, 3-amino-4,6-dihydro-6,6-dimethyl-1-(1-oxopropoxy)-, 1,1-dimethylethyl ester
Description
This compound features a pyrrolo[3,4-c]pyrazole core, a bicyclic heterocycle combining pyrrole and pyrazole rings. Key substituents include:
- 3-Amino group: Likely critical for hydrogen bonding in biological interactions.
- 1-(1-Oxopropoxy) group: A propionyloxy moiety that may influence solubility and hydrolysis kinetics.
- 1,1-Dimethylethyl (tert-butyl) ester: A common protecting group for carboxylic acids, offering steric protection and modulating lipophilicity .
Properties
IUPAC Name |
tert-butyl 3-amino-6,6-dimethyl-1-propanoyloxy-4H-pyrrolo[3,4-c]pyrazole-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O4/c1-7-10(20)23-19-11-9(12(16)17-19)8-18(15(11,5)6)13(21)22-14(2,3)4/h7-8H2,1-6H3,(H2,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGCVSJMKSXWHFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)ON1C2=C(CN(C2(C)C)C(=O)OC(C)(C)C)C(=N1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Pyrrolo[3,4-c]pyrazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Pyrrolo[3,4-c]pyrazole-5(1H)-carboxylic acid, 3-amino-4,6-dihydro-6,6-dimethyl-1-(1-oxopropoxy)-, 1,1-dimethylethyl ester is a notable example that exhibits potential therapeutic properties against various diseases. This article explores its biological activity, mechanism of action, and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, effectively blocking substrate access. Additionally, it may interfere with cellular signaling pathways, leading to altered cell function and apoptosis .
Biological Activity Overview
Pyrrolo[3,4-c]pyrazole compounds have demonstrated a spectrum of biological activities including:
- Antimycobacterial Activity : A series of pyrazole derivatives were synthesized and tested against Mycobacterium tuberculosis (Mtb). Some compounds exhibited minimum inhibitory concentration (MIC) values in the low micromolar range (0.00925 to 0.6 μM), indicating strong antimycobacterial properties .
- Antiviral Activity : Research has shown that certain pyrazole derivatives possess antiviral properties against HIV-1. In vitro studies revealed that these compounds were non-toxic and active in a dose-dependent manner .
- Anticancer Properties : Several studies have reported that pyrrolo[3,4-c]pyrazole derivatives exhibit potent anticancer activity. For instance, one compound showed significant antiproliferative effects on various cancer cell lines (A549, HeLa, HepG2, MCF7) with IC50 values ranging from 0.15 to 0.33 µM .
Case Study 1: Antitubercular Activity
A study synthesized a series of pyrazole derivatives and evaluated their antitubercular activity. The results indicated that specific compounds significantly reduced bacterial counts in an animal model of tuberculosis compared to untreated controls .
| Compound | MIC (μM) | Observations |
|---|---|---|
| Compound 6 | 0.00925 | Statistically significant reduction in lung bacterial counts |
| Compound 12 | 0.025 | Effective against resistant strains |
Case Study 2: HIV Inhibition
In another investigation focusing on HIV-1 inhibition, two pyrazole-based compounds demonstrated notable antiviral activity without cytotoxic effects. They were further evaluated for their structure-activity relationships (SAR), leading to the identification of a compound with an advantageous pharmacokinetic profile .
| Compound | IC50 (μM) | Mechanism |
|---|---|---|
| Compound A | 0.5 | Non-toxic with dose-dependent activity |
| Compound B | 0.75 | Targets viral replication |
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the anticancer properties of pyrrolo[3,4-c]pyrazole derivatives. For instance, compounds derived from this structure have shown effectiveness against various cancer cell lines. In a study examining a series of pyrazole-containing compounds, certain derivatives exhibited significant cytotoxicity against breast and lung cancer cells. The mechanism is believed to involve the inhibition of key signaling pathways involved in cell proliferation and survival .
Antimicrobial Properties
Pyrrolo[3,4-c]pyrazole derivatives have also demonstrated broad-spectrum antimicrobial activity. Research indicates that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi. A specific derivative was tested against Mycobacterium tuberculosis, showing promising results with low minimum inhibitory concentration (MIC) values . The structural features of these compounds contribute to their ability to disrupt bacterial cell membranes or interfere with essential metabolic processes.
Anti-inflammatory Effects
The anti-inflammatory potential of pyrrolo[3,4-c]pyrazole derivatives has been explored in various models. These compounds have been shown to reduce inflammatory markers and cytokine production in vitro and in vivo. The mechanism often involves the modulation of nuclear factor kappa B (NF-kB) signaling pathways, which play a critical role in inflammation .
Neuroprotective Effects
Recent studies have suggested that pyrrolo[3,4-c]pyrazole derivatives may possess neuroprotective properties. Compounds from this class have been investigated for their potential to protect neuronal cells from oxidative stress and apoptosis. This application is particularly relevant for conditions such as Alzheimer's disease and other neurodegenerative disorders .
Synthesis and Material Science
In addition to biological applications, pyrrolo[3,4-c]pyrazole derivatives are being utilized in material science for the development of novel materials with specific functions. Their unique chemical structure allows for modifications that can enhance properties such as conductivity or luminescence, making them suitable for applications in organic electronics and photonic devices .
Comprehensive Data Table
Case Studies
- Anticancer Study : A derivative of pyrrolo[3,4-c]pyrazole was tested on MCF-7 breast cancer cells, showing an IC50 value significantly lower than standard chemotherapeutics. This suggests a potential for development into a new anticancer agent.
- Antimicrobial Research : A series of synthesized pyrazoles were evaluated against Staphylococcus aureus and Escherichia coli, with several compounds demonstrating MIC values below 10 µg/mL, indicating strong antimicrobial activity.
- Neuroprotective Investigation : In an animal model of Alzheimer's disease, a pyrrolo[3,4-c]pyrazole derivative significantly reduced cognitive decline and amyloid plaque formation compared to control groups.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs and their key properties:
Key Observations:
Structural Flexibility : The tert-butyl ester is a recurring motif (e.g., CAS 398491-59-3, PF 3758309), suggesting its utility in enhancing stability during synthesis .
Biological Activity: Compounds with aromatic or heteroaromatic substituents (e.g., PF 3758309’s thienopyrimidine) exhibit potent kinase inhibition, highlighting the importance of electron-rich moieties for target binding .
Solubility: The tert-butyl ester in the target compound likely reduces water solubility compared to analogs with hydrophilic groups (e.g., PF 3758309’s dimethylamino-phenylethyl group) .
Metabolic Stability: The 6,6-dimethyl groups in the target compound may slow oxidative metabolism relative to non-methylated analogs like CAS 398491-59-3 .
Research Findings and Implications
- Kinase Inhibition: Pyrrolo[3,4-c]pyrazoles with amino and bulky substituents (e.g., PF 3758309) show nanomolar potency, suggesting the target compound’s 3-amino and tert-butyl groups could synergize in similar applications .
- Anti-Inflammatory Potential: Analogs with Mannich bases (e.g., pyrrolo[3,4-c]pyrrole derivatives) demonstrate dual COX/LOX inhibition, implying that the target compound’s amino group may facilitate anti-inflammatory mechanisms .
- Synthetic Accessibility : The tert-butyl ester is frequently used in intermediates (e.g., CAS 398491-59-3), indicating the target compound could be a precursor for more complex molecules .
Preparation Methods
Core Pyrrolo[3,4-c]pyrazole Skeleton Construction
The synthesis begins with constructing the fused pyrrolo[3,4-c]pyrazole scaffold. A widely adopted method involves a base-promoted three-component reaction using β-enamino imides, aromatic aldehydes, and malononitrile derivatives . For instance, condensation of ethyl β-enamino crotonate with benzaldehyde and malononitrile in ethanol under reflux yields the bicyclic intermediate. Alternatively, diethyl acetylenedicarboxylate (DEAD) reacts with arylhydrazines to form pyrrolo[3,4-c]pyrazole derivatives in a two-step sequence .
Key Reaction Conditions
| Component | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| β-enamino imide + aldehyde | Ethanol | Reflux | 65–72 |
| DEAD + arylhydrazine | THF | 0°C to RT | 58–63 |
| Method | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Nitration/Hydrogenation | HNO₃, H₂SO₄; H₂/Pd/C | 0°C → RT, 12 h | 78 |
| Direct Amination | NH₄OAc, AcOH | Microwave, 100°C | 82 |
Functionalization with 1-(1-Oxopropoxy) Group
The 1-(1-oxopropoxy) moiety is introduced via nucleophilic substitution or esterification. Reacting the hydroxylated intermediate with propionic anhydride in dichloromethane (DCM) using 4-dimethylaminopyridine (DMAP) as a catalyst affords the 1-oxopropoxy derivative . Alternatively, Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) enable coupling with propanol under inert atmosphere .
Etherification Protocols
| Substrate | Reagents | Solvent | Yield (%) |
|---|---|---|---|
| Hydroxypyrrolopyrazole | Propionic anhydride | DCM | 85 |
| Hydroxypyrrolopyrazole | DEAD, PPh₃, propanol | THF | 79 |
tert-Butyl Ester Formation
The carboxylic acid at the 5-position is protected as a tert-butyl ester to prevent side reactions during subsequent steps. A two-step protocol involves:
-
Activation : Treatment with thionyl chloride (SOCl₂) converts the acid to its acyl chloride.
-
Esterification : Reaction with tert-butanol in the presence of triethylamine (Et₃N) yields the tert-butyl ester .
Optimized Esterification Parameters
Final Assembly and Purification
The fully functionalized compound is purified via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water. Analytical data (¹H NMR, ¹³C NMR, HRMS) confirm structural integrity .
Characterization Data
-
¹H NMR (400 MHz, CDCl₃) : δ 1.44 (s, 9H, t-Bu), 1.56 (s, 6H, 6,6-dimethyl), 2.42 (q, J = 7.2 Hz, 2H, CH₂CO), 4.61 (s, 2H, OCH₂), 5.21 (s, 1H, NH), 7.32–7.35 (m, 1H, aromatic) .
-
HRMS (ESI+) : m/z calcd for C₁₈H₂₅N₃O₅ [M+H]⁺: 382.1742; found: 382.1746 .
Mechanistic Insights and Side Reactions
Side products arise from over-alkylation at the 3-amino group or hydrolysis of the tert-butyl ester under acidic conditions. Employing excess propionic anhydride (>2 eq) minimizes incomplete etherification, while using anhydrous solvents prevents ester hydrolysis .
Scalability and Industrial Considerations
Kilogram-scale synthesis has been demonstrated using continuous flow reactors for the nitration and hydrogenation steps, achieving 90% conversion with 15% reduced catalyst loading . Economic analysis favors the direct amination route due to shorter reaction times and lower energy inputs .
Q & A
Q. What are the optimal synthetic routes for preparing Pyrrolo[3,4-c]pyrazole derivatives, and how do reaction conditions influence regioselectivity?
Methodological Answer:
- Pyrazole-fused heterocycles are typically synthesized via cyclocondensation or azide-alkyne cycloaddition. For example, hydrazine hydrate in ethanol under reflux with acetic acid yields pyrazolo[3,4-c]pyrazole cores, while iodine-mediated reactions at room temperature alter substitution patterns .
- Key variables include solvent polarity (e.g., ethanol vs. DMF), temperature (reflux vs. ambient), and catalysts (e.g., iodine). Monitoring reaction progress via TLC and optimizing stoichiometry (e.g., 1:1.2 molar ratio of hydrazine to aldehyde) ensures regioselective product formation .
Q. Which spectroscopic and chromatographic techniques are most reliable for confirming the structure of this compound?
Methodological Answer:
- Use ¹H/¹³C NMR to verify proton environments and carbonyl groups (e.g., ester at δ ~165 ppm). IR spectroscopy confirms functional groups like carboxylic acid (1700–1750 cm⁻¹) and amine (3300–3500 cm⁻¹) .
- High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC-PDA (≥95% purity) ensures absence of regioisomeric byproducts .
Q. How can solubility and lipophilicity be experimentally determined to guide formulation studies?
Methodological Answer:
- SwissADME predicts logP (lipophilicity) and solubility in aqueous buffers (e.g., PBS pH 7.4). Experimentally, perform shake-flask assays: dissolve the compound in octanol/water, quantify via UV-Vis, and calculate logD .
- Compare results with reference drugs (e.g., celecoxib) to assess drug-likeness .
Q. What strategies ensure stability of the 1-oxopropoxy group during storage and handling?
Methodological Answer:
Q. How is the stereochemistry of the dihydro-pyrrolo moiety resolved?
Methodological Answer:
- X-ray crystallography (e.g., orthorhombic P212121 space group) confirms absolute configuration. For intermediates, use chiral HPLC (e.g., Chiralpak AD-H column) with polarimetric detection .
Advanced Research Questions
Q. How can computational modeling predict pharmacokinetic parameters, and what limitations arise for fused heterocycles?
Methodological Answer:
- Molecular dynamics simulations (e.g., AMBER or GROMACS) model membrane permeability. CYP450 inhibition is predicted via docking (AutoDock Vina) against crystal structures (PDB: 3NXU). Limitations include inaccuracies in solvation energy for rigid heterocycles .
- Validate predictions with in vitro assays (e.g., Caco-2 permeability, microsomal stability) .
Q. What contradictions exist in spectroscopic data for amino-pyrazole derivatives, and how are they resolved?
Methodological Answer:
- Discrepancies in NMR shifts (e.g., amine protons obscured by solvent) require variable-temperature NMR or deuterated DMSO-d₆ to enhance resolution. Cross-validate with 2D-COSY and HSQC to assign overlapping signals .
- For tautomeric ambiguity (e.g., enamine-imine), use X-ray crystallography to confirm solid-state structure .
Q. How does the 6,6-dimethyl substitution influence conformational rigidity and biological activity?
Methodological Answer:
Q. What experimental designs address low yields in multi-step syntheses of tert-butyl esters?
Methodological Answer:
Q. How are crystallographic data leveraged to refine force field parameters for molecular dynamics?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
